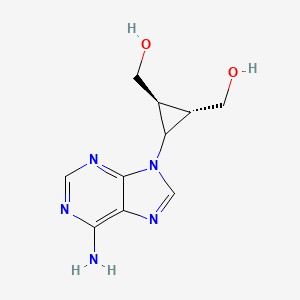

Cyclopropyladenine

Description

Structure

3D Structure

Properties

CAS No. |

132398-80-2 |

|---|---|

Molecular Formula |

C10H13N5O2 |

Molecular Weight |

235.24 g/mol |

IUPAC Name |

[(1S,3S)-2-(6-aminopurin-9-yl)-3-(hydroxymethyl)cyclopropyl]methanol |

InChI |

InChI=1S/C10H13N5O2/c11-9-7-10(13-3-12-9)15(4-14-7)8-5(1-16)6(8)2-17/h3-6,8,16-17H,1-2H2,(H2,11,12,13)/t5-,6-/m0/s1 |

InChI Key |

BHCDKVGOWIANKM-WDSKDSINSA-N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3[C@H]([C@@H]3CO)CO)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C3CO)CO)N |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Cyclopropylamine-Based LSD1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the query specified "Cyclopropyladenine," the available scientific literature does not recognize this as a standard chemical entity. It is highly probable that the intended subject is the class of cyclopropylamine-based inhibitors that target Lysine-Specific Demethylase 1 (LSD1) , also known as KDM1A. A prominent and well-studied member of this class is trans-2-phenylcyclopropylamine (tranylcypromine), a compound initially developed as a monoamine oxidase (MAO) inhibitor. This guide will provide an in-depth exploration of the mechanism of action of these cyclopropylamine derivatives as potent and selective inhibitors of LSD1, a key epigenetic regulator implicated in various cancers, particularly acute myeloid leukemia (AML).

Core Mechanism: Covalent Inactivation of the FAD Cofactor

The primary mechanism of action of cyclopropylamine-based inhibitors is the irreversible, mechanism-based inactivation of LSD1 . This process involves the formation of a stable covalent adduct with the enzyme's essential flavin adenine dinucleotide (FAD) cofactor. This covalent modification effectively halts the demethylase activity of LSD1.

The catalytic cycle of LSD1 involves the FAD-dependent oxidative demethylation of mono- and di-methylated lysine residues on histone H3, primarily at positions 4 (H3K4) and 9 (H3K9). During this process, the FAD cofactor is reduced. Cyclopropylamine inhibitors mimic the natural substrate of LSD1. Upon binding to the active site, the inhibitor undergoes an enzymatic oxidation, leading to the opening of the strained cyclopropyl ring. This generates a reactive intermediate that covalently bonds to the FAD cofactor, rendering the enzyme inactive.

Structural studies have revealed that the nature of the FAD adduct can vary depending on the specific inhibitor and the stereochemistry of the cyclopropylamine ring. For instance, with tranylcypromine, the adduct has been modeled as a 5-membered ring involving both the C4a and N5 atoms of the FAD cofactor, as well as a direct N5 adduct.[1] This covalent modification physically blocks the active site and prevents the binding and demethylation of histone substrates.

Signaling Pathway of LSD1 Inhibition in Acute Myeloid Leukemia (AML)

LSD1 is frequently overexpressed in AML and plays a crucial role in maintaining a block in myeloid differentiation, thereby promoting leukemogenesis.[2][3] It achieves this by being a key component of transcriptional repressor complexes, such as CoREST and NuRD.[2][3] These complexes are recruited to the promoter regions of myeloid differentiation genes, where LSD1-mediated demethylation of H3K4me1/2 leads to transcriptional repression.

Inhibition of LSD1 by cyclopropylamine derivatives reverses this process. The inactivation of LSD1 leads to an increase in H3K4 methylation at the promoters of key myeloid differentiation genes, such as CD11b and CD86.[2] This epigenetic reprogramming lifts the transcriptional repression, allowing for the expression of genes that drive the differentiation of leukemic blasts into more mature myeloid cells.[4][5] This differentiation-inducing effect is a key therapeutic strategy in AML. Furthermore, some studies suggest that LSD1 inhibition may also disrupt the interaction between LSD1 and key transcription factors like GFI1, contributing to the activation of differentiation-associated gene expression.[4]

Quantitative Data on LSD1 Inhibitors

The following table summarizes the inhibitory potency and selectivity of several cyclopropylamine-based LSD1 inhibitors.

| Compound | LSD1 IC50 (µM) | LSD1 k_inact/K_I (M⁻¹s⁻¹) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Reference |

| Tranylcypromine (TCP) | 5.6 | 34 | 2.84 | 0.73 | [6] |

| S2101 | <20 | 4560 | >100 | >100 | [7] |

| S2107 | <20 | 2070 | >100 | >100 | [7] |

| S2111 | <20 | 2990 | >100 | >100 | [7] |

| RN-1 | 0.07 | - | - | - | [8] |

| GSK2879552 | 0.016 | - | >100 | >100 | [8] |

| Compound 18b | - | - | >1000 | >1000 | [9] |

| Compound 19b | - | - | >1000 | >1000 | [9] |

Note: IC50 and kinetic parameters can vary depending on the assay conditions. This table provides a comparative overview.

Experimental Protocols

Peroxidase-Coupled Assay for LSD1 Activity

This assay indirectly measures LSD1 activity by detecting the hydrogen peroxide (H₂O₂) produced during the FAD-dependent demethylation reaction.

Principle: LSD1-mediated demethylation of a histone peptide substrate reduces the FAD cofactor to FADH₂. Molecular oxygen reoxidizes FADH₂ back to FAD, producing H₂O₂ as a byproduct. Horseradish peroxidase (HRP) then uses this H₂O₂ to oxidize a chromogenic substrate (e.g., Amplex Red), resulting in a fluorescent product that can be quantified.

Detailed Protocol:

-

Reagent Preparation:

-

LSD1 Assay Buffer: 50 mM sodium phosphate, pH 7.4.

-

Substrate: Dimethylated H3(1-21)K4 peptide.

-

Enzyme: Purified recombinant human LSD1.

-

Detection Mix: Amplex Red reagent and HRP in LSD1 Assay Buffer.

-

-

Assay Procedure:

-

In a 96-well black plate, add serial dilutions of the test compound (cyclopropylamine inhibitor).

-

Add 38.5 nM of LSD1 enzyme to each well and pre-incubate on ice for 15 minutes.

-

Initiate the enzymatic reaction by adding the dimethylated H3 peptide substrate.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and add the Detection Mix.

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Measure the fluorescence on a microplate reader (e.g., excitation at 530 nm and emission at 590 nm).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for LSD1 Inhibition

The HTRF assay is a proximity-based assay that measures the product of the demethylation reaction.

Principle: A biotinylated, mono-methylated H3K4 peptide substrate is used. After the enzymatic reaction with LSD1, a europium cryptate-labeled antibody that specifically recognizes the demethylated (H3K4me0) product is added, along with streptavidin conjugated to an acceptor fluorophore (e.g., XL665). If the substrate has been demethylated, the antibody and streptavidin are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET) from the europium donor to the acceptor, generating a specific fluorescent signal.

Detailed Protocol:

-

Reagent Preparation:

-

LSD1 Assay Buffer: 50 mM Tris-HCl, pH 8.5, 50 mM NaCl, 0.01% Tween-20, 1 mM DTT.

-

Substrate/Cofactor Mix: Biotinylated mono-methyl H3(1-21)K4 peptide and FAD in assay buffer.

-

Enzyme: Purified recombinant human LSD1.

-

Detection Mix: Europium cryptate-labeled anti-H3K4me0 antibody and streptavidin-XL665 in detection buffer.

-

-

Assay Procedure:

-

In a 384-well white plate, add serial dilutions of the test compound.

-

Add 0.45 nM of LSD1 enzyme and pre-incubate for 15 minutes on ice.

-

Initiate the reaction by adding the Substrate/Cofactor Mix.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

Add the Detection Mix to stop the reaction and initiate the detection process.

-

Incubate for 1-2 hours at room temperature.

-

Read the plate on an HTRF-compatible microplate reader, measuring emission at 620 nm (donor) and 665 nm (acceptor).

-

-

Data Analysis:

-

Calculate the HTRF ratio (emission at 665 nm / emission at 620 nm) * 10⁴.

-

Determine the percentage of inhibition based on the HTRF ratio and calculate the IC50.[6]

-

Mass Spectrometry-Based Assay for LSD1 Activity

This method directly measures the substrate and product of the demethylation reaction, offering a highly sensitive and label-free approach.

Principle: LSD1 is incubated with a histone peptide substrate. The reaction is then quenched, and the mixture is analyzed by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS). The different methylation states of the peptide (di-methyl, mono-methyl, and un-methylated) can be distinguished by their mass-to-charge ratio, allowing for direct quantification of the enzymatic activity.

Detailed Protocol:

-

Enzymatic Reaction:

-

Incubate purified LSD1 with a synthetic H3K4me2 peptide in an appropriate reaction buffer.

-

Include the test compound at various concentrations.

-

Allow the reaction to proceed for a set time at 37°C.

-

Quench the reaction (e.g., by adding an acid like trifluoroacetic acid).

-

-

Sample Preparation for MS:

-

For MALDI-TOF, the quenched reaction mixture is mixed with a matrix solution and spotted onto a MALDI plate.

-

For LC-MS/MS, the sample is injected into a liquid chromatography system coupled to a mass spectrometer.

-

-

Mass Spectrometry Analysis:

-

Acquire mass spectra of the peptide substrate and its demethylated products.

-

Quantify the relative abundance of each peptide species based on their peak intensities.

-

-

Data Analysis:

-

Calculate the extent of demethylation by determining the ratio of product to substrate.

-

Determine the inhibitory effect of the compound by comparing the product formation in the presence and absence of the inhibitor.

-

Conclusion

Cyclopropylamine-based inhibitors represent a significant class of therapeutic agents targeting the epigenetic regulator LSD1. Their mechanism of action, centered on the irreversible covalent modification of the FAD cofactor, leads to the potent and often selective inhibition of LSD1's demethylase activity. This, in turn, reactivates the expression of silenced differentiation genes, providing a promising therapeutic strategy for cancers such as acute myeloid leukemia. The detailed experimental protocols provided herein serve as a foundation for the continued research and development of novel and more effective LSD1 inhibitors.

References

- 1. Structural insight into inhibitors of flavin adenine dinucleotide-dependent lysine demethylases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lysine-Specific Demethylase 1A as a Promising Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Lysine-Specific Demethylase 1A as a Promising Target in Acute Myeloid Leukemia [frontiersin.org]

- 4. Inhibition of LSD1 as a Therapeutic Strategy for Acute Myeloid Leukemia [ir.vanderbilt.edu]

- 5. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Tying up tranylcypromine: Novel selective histone lysine specific demethylase 1 (LSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Cyclopropyladenine: A Technical Guide

October 24, 2025

Abstract

Cyclopropyladenine, a synthetic purine derivative, exists primarily as two constitutional isomers: N6-cyclopropyladenine and 9-cyclopropyladenine. This technical guide provides a comprehensive overview of the discovery and synthesis of these compounds and their analogs. It details the synthetic methodologies, presents key quantitative data, and explores their biological activities, including cytokinin and antiviral effects. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and drug development, offering a consolidated resource for understanding the chemistry and biological significance of this compound derivatives.

Introduction

The introduction of a cyclopropyl group into the adenine scaffold has given rise to a class of molecules with diverse and significant biological activities. The small, strained cyclopropyl ring imparts unique conformational constraints and electronic properties, leading to compounds that can act as potent modulators of biological systems. This guide focuses on the two primary isomers, N6-cyclopropyladenine and 9-cyclopropyladenine, and their more complex analogs, tracing their origins from initial synthesis to their evaluation in various biological assays.

N6-Cyclopropyladenine and its Analogs: Synthesis and Cytokinin Activity

The N6-position of adenine is a critical site for substitution, leading to a wide range of biologically active compounds, most notably cytokinins, a class of plant growth hormones. The exploration of N6-substituted adenines has been a long-standing area of research in plant biology and medicinal chemistry.

Discovery and Biological Activity

While a singular "discovery" paper for the simple N6-cyclopropyladenine is not readily identifiable in the literature, its existence is predicated on the extensive research into N6-substituted adenine derivatives as cytokinins. N6-substituted adenines, such as N6-furfuryladenine (kinetin) and N6-benzyladenine, are known to profoundly affect plant growth by promoting cell division and differentiation. The investigation into various N6-alkyl and N6-cycloalkyl derivatives was a natural progression in the structure-activity relationship (SAR) studies of cytokinins.

The biological activity of N6-substituted adenines is mediated through their interaction with cytokinin receptors, which are transmembrane histidine kinases in plants. The binding of a cytokinin to its receptor initiates a signaling cascade that ultimately leads to the regulation of gene expression and various physiological responses.

Synthesis of N6-Cyclopropyladenine Derivatives

The most common and direct method for the synthesis of N6-cyclopropyladenine and its derivatives involves the nucleophilic substitution of a suitable purine precursor, typically 6-chloropurine or a protected 6-chloropurine riboside.

General Synthetic Protocol:

A solution of 6-chloropurine in a suitable solvent (e.g., ethanol, n-butanol) is treated with cyclopropylamine, often in the presence of a base such as triethylamine or diisopropylethylamine (DIPEA) to scavenge the HCl generated during the reaction. The reaction mixture is typically heated to drive the substitution to completion. Following the reaction, the product is isolated and purified by standard techniques such as crystallization or column chromatography.

Table 1: Representative Synthesis of N6-Substituted Adenine Derivatives

| Precursor | Reagent | Conditions | Product | Yield (%) | Reference |

| 6-Chloropurine | Cyclopropylamine | Ethanol, Reflux | N6-Cyclopropyladenine | Not Reported | General Method |

| 6-Chloropurine Riboside | Substituted Benzylamines | Condensation | N6-Benzyladenosine Derivatives | Varies | [1] |

Diagram 1: General Synthesis of N6-Cyclopropyladenine

References

An In-depth Technical Guide to the Biochemical and Biophysical Properties of N6-Cyclopropyladenosine

Introduction

N6-substituted adenosine analogs represent a significant class of molecules that interact with purinergic signaling pathways, primarily through adenosine receptors. These receptors are G-protein coupled receptors (GPCRs) that play crucial roles in a myriad of physiological processes, including cardiovascular function, neurotransmission, and inflammation. The substitution at the N6 position of the adenine base is a key determinant of the analog's affinity and efficacy at the different adenosine receptor subtypes (A1, A2A, A2B, and A3).

This guide focuses on the hypothetical compound N6-cyclopropyladenosine, providing a detailed overview of its anticipated biochemical and biophysical properties based on data from analogous compounds.

Biochemical Properties

Mechanism of Action

N6-cyclopropyladenosine is expected to act as an agonist at adenosine receptors, particularly showing high affinity for the A1 adenosine receptor (A1AR). This is a common characteristic of N6-alkyl and N6-cycloalkyl substituted adenosines. The primary mechanism of action involves binding to the orthosteric site of the A1AR, leading to the activation of inhibitory G-proteins (Gi/o). This activation, in turn, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1]

Enzyme Inhibition

The primary "enzyme inhibition" mediated by N6-cyclopropyladenosine is the functional inhibition of adenylyl cyclase activity upon A1AR activation. This is a downstream effect of receptor agonism rather than direct enzymatic inhibition by the compound itself.

Biophysical Properties

The biophysical properties of N6-cyclopropyladenosine are anticipated to be similar to other N6-cycloalkyladenosine derivatives.

Receptor Binding Affinity

The binding affinity of N6-substituted adenosine analogs to adenosine receptors is a critical biophysical parameter. For N6-cyclopropyladenosine, a high affinity for the A1AR is predicted. The affinity is typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki) determined through radioligand binding assays.

Table 1: Predicted Binding Affinities of N6-Cyclopropyladenosine at Human Adenosine Receptors (Based on Analogous Compounds)

| Receptor Subtype | Predicted Ki (nM) | Reference Compound | Reference Ki (nM) |

| A1 | 0.5 - 5 | N6-Cyclopentyladenosine (CPA) | 0.8[2] |

| A2A | >1000 | N6-Cyclopentyladenosine (CPA) | 3900[2] |

| A2B | >10000 | N/A | N/A |

| A3 | 50 - 200 | N6-(2-Phenylethyl)adenosine | 0.63[3] |

Note: Data for A2B and A3 receptors for close cycloalkyl analogs is less consistently reported, and the predicted affinity for the A3 receptor is based on a different N6-substituted analog and should be interpreted with caution.

Functional Potency

The functional potency of an agonist is its ability to elicit a biological response. For N6-cyclopropyladenosine acting on A1AR, this is measured by its ability to inhibit adenylyl cyclase and is expressed as the half-maximal inhibitory concentration (IC50).

Table 2: Predicted Functional Potency of N6-Cyclopropyladenosine (Based on Analogous Compounds)

| Assay | Predicted IC50 (nM) | Reference Compound | Reference IC50 (nM) |

| Adenylyl Cyclase Inhibition | 20 - 100 | 2-Chloro-N6-cyclopentyladenosine (CCPA) | 33[2] |

Experimental Protocols

Radioligand Binding Assay for A1 Adenosine Receptor

This protocol is adapted from standard procedures used for characterizing adenosine receptor ligands.[4][5]

Objective: To determine the binding affinity (Ki) of N6-cyclopropyladenosine for the A1 adenosine receptor.

Materials:

-

Membrane preparations from cells expressing the human A1 adenosine receptor.

-

[3H]DPCPX (8-Cyclopentyl-1,3-dipropylxanthine), a high-affinity A1AR antagonist radioligand.

-

N6-cyclopropyladenosine (test compound).

-

Binding buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: 10 µM CPA or another high-affinity A1AR ligand.

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of N6-cyclopropyladenosine.

-

In a 96-well plate, combine the A1AR membrane preparation, [3H]DPCPX (at a concentration near its Kd), and either buffer, N6-cyclopropyladenosine, or the non-specific binding control.

-

Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of the test compound and determine the IC50 value.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Inhibition of adenylyl Cyclase (cAMP Assay)

This protocol is a generalized procedure for measuring the inhibition of adenylyl cyclase activity.[1][6][7]

Objective: To determine the functional potency (IC50) of N6-cyclopropyladenosine in inhibiting cAMP production.

Materials:

-

Cells expressing the human A1 adenosine receptor.

-

Forskolin (an adenylyl cyclase activator).

-

N6-cyclopropyladenosine (test compound).

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

-

Cell lysis buffer.

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of N6-cyclopropyladenosine for 15-30 minutes.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a defined period (e.g., 30 minutes).

-

Lyse the cells to release intracellular cAMP.

-

Quantify the cAMP levels in each well using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the log concentration of N6-cyclopropyladenosine to determine the IC50 value.

Signaling Pathways and Visualizations

A1 Adenosine Receptor Signaling Pathway

N6-cyclopropyladenosine, upon binding to the A1AR, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP. This is a classic Gi-coupled GPCR signaling pathway.

Caption: A1 Adenosine Receptor Signaling Pathway.

Experimental Workflow for Ki Determination

The workflow for determining the inhibition constant (Ki) involves a competitive radioligand binding assay.

Caption: Workflow for Ki Determination.

Conclusion

While specific experimental data for N6-cyclopropyladenine is currently lacking, a comprehensive understanding of its likely biochemical and biophysical properties can be extrapolated from the extensive research on analogous N6-substituted adenosine derivatives. It is anticipated that N6-cyclopropyladenosine would act as a potent and selective A1 adenosine receptor agonist. The provided experimental protocols and pathway diagrams offer a solid foundation for any future investigation into this and similar novel adenosine analogs. Further empirical studies are necessary to definitively characterize the properties of N6-cyclopropyladenosine.

References

- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 2-Chloro-N6-cyclopentyladenosine: a highly selective agonist at A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A1 adenosine receptor inhibition of cyclic AMP formation and radioligand binding in the guinea-pig cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. biorxiv.org [biorxiv.org]

- 7. resources.revvity.com [resources.revvity.com]

Unveiling the Role of Cyclopropyladenine in DNA Charge Transport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropyladenine, particularly in its deoxyadenosine form (N6-cyclopropyldeoxyadenine or dCPA), represents a fascinating molecular tool for interrogating the intricate mechanisms of DNA-mediated charge transport. Unlike conventional ligands that exhibit binding affinity to specific protein targets, the primary role of this compound lies in its unique ability to act as a "hole trap" within the DNA duplex. This technical guide provides an in-depth exploration of the interaction between this compound and DNA, focusing on the mechanism of hole trapping, its significance in understanding DNA charge transport, and the experimental methodologies employed in its study.

The Phenomenon of DNA-Mediated Charge Transport

DNA, with its stacked aromatic base pairs, can facilitate the long-range transport of charge. This process, often described as a "hole" (radical cation) hopping mechanism, is fundamental to various biological processes, including DNA repair and signaling.[1] The efficiency of this charge transport is highly sensitive to the integrity of the DNA base pair stack; disruptions such as mismatches or lesions can significantly impede it.[2] While guanine (G) bases, having the lowest oxidation potential, are the primary charge carriers in this process, recent studies have indicated that adenine (A) bases can also participate, especially in long A/T-rich sequences.[3][4]

N6-Cyclopropyladenine: A Mechanistic Probe for Hole Transport

To experimentally validate the involvement of adenine in hole transport, researchers have developed N6-cyclopropyldeoxyadenine (dCPA) as a specialized molecular probe.[3][4][5] When a migrating hole, which is essentially a radical cation, encounters a dCPA nucleobase within the DNA strand, it triggers a rapid and irreversible opening of the cyclopropyl ring.[3][4][5] This ring-opening reaction effectively "traps" the hole at the location of the dCPA, providing concrete evidence of charge localization at an adenine site.[3][4]

Mechanism of Hole Trapping

The process of hole trapping by dCPA can be summarized in the following steps:

-

Hole Injection: A radical cation (hole) is typically introduced into the DNA duplex at a specific site, often a GG doublet, through photo-oxidation using a photosensitizer.

-

Hole Migration: The hole then migrates through the DNA's π-stacked bases via a hopping mechanism.

-

Encounter with dCPA: When the migrating hole reaches the dCPA nucleoside, a one-electron oxidation of the dCPA occurs, forming a dCPA radical cation.[3][4]

-

Cyclopropane Ring Opening: The dCPA radical cation is unstable and undergoes a rapid and irreversible opening of the cyclopropyl ring.[3][4][5][6][7] This structural change is the key to the "trapping" mechanism.

-

Product Formation and Detection: The ring-opened product can be detected through various analytical techniques, such as HPLC and gel electrophoresis, confirming the trapping of the hole at the dCPA site.[8]

The following diagram illustrates the general principle of DNA-mediated hole transport and trapping by N6-cyclopropyldeoxyadenosine.

Quantitative Data

Currently, specific quantitative data such as Kd, Ki, or IC50 values are not applicable to the interaction of N6-cyclopropyladenine with its "target," which is a transient radical cation within the DNA duplex. The key quantitative aspect of this interaction is the efficiency and rate of the hole-trapping reaction. While precise kinetic constants for the cyclopropane ring opening of the dCPA radical cation within DNA are not extensively reported in the provided search results, the literature emphasizes that the reaction is "rapid and irreversible".[3][5] The efficiency of hole trapping is typically assessed by quantifying the cleavage products at the dCPA site relative to other potential hole-trapping sites (like GG doublets) in the DNA sequence.[8]

Experimental Protocols

The study of N6-cyclopropyladenine's role in DNA charge transport involves a combination of synthetic chemistry, molecular biology, and analytical techniques.

Synthesis of N6-Cyclopropyldeoxyadenosine (dCPA)

The synthesis of dCPA is a prerequisite for its incorporation into DNA oligonucleotides. While detailed, step-by-step protocols are found in specialized chemical literature, the general approach involves the chemical modification of deoxyadenosine.[9]

Experimental Workflow for Studying Hole Trapping

A typical experimental workflow to investigate hole trapping by dCPA in a DNA duplex is outlined below.

Detailed Methodologies:

-

Oligonucleotide Synthesis and Duplex Formation: DNA strands, with one containing the dCPA modification at a specific position, are chemically synthesized and purified. The complementary strand, often containing a photosensitizer for hole injection, is also synthesized. The two strands are then annealed to form the desired DNA duplex.

-

Hole Injection: A common method for initiating hole transport is through photo-oxidation. A photosensitizer, such as an anthraquinone derivative, is covalently attached to one end of the DNA duplex. Upon irradiation with light of a specific wavelength, the photosensitizer injects a hole into the DNA.[5]

-

Analysis of Trapping Products:

-

Denaturing Polyacrylamide Gel Electrophoresis (PAGE): Following the hole trapping reaction, the DNA can be treated with hot piperidine, which induces strand cleavage at the site of the modified (trapped) base. The resulting DNA fragments are then separated by size using denaturing PAGE, allowing for the identification of the trapping location.[5]

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the consumption of the dCPA-containing oligonucleotide and the formation of the ring-opened product, providing a more direct measure of the trapping event.[8]

-

Signaling Pathways

The concept of signaling pathways in the traditional sense of a ligand activating a receptor to initiate a downstream cascade of protein interactions is not directly applicable to the function of N6-cyclopropyladenine as a hole trap. However, its use as a tool to study DNA-mediated charge transport has significant implications for understanding signaling pathways that are intrinsically linked to DNA integrity and repair. For instance, DNA charge transport is believed to play a role in how DNA repair proteins scan the genome for damage.[1][10] By providing a means to investigate the fundamental mechanisms of charge flow through DNA, studies involving dCPA contribute to our understanding of these critical cellular surveillance pathways.

Conclusion

N6-cyclopropyladenine, and its deoxyadenosine derivative, serves as a powerful and elegant tool for the study of DNA-mediated charge transport. Its unique ability to act as an irreversible hole trap has provided crucial evidence for the participation of adenine bases in this process. While it does not exhibit traditional binding affinity to a protein target, its interaction with the transient radical cation within the DNA duplex is a key reaction that enables the elucidation of fundamental aspects of DNA chemistry and biology. The experimental workflows and analytical techniques described herein provide a foundation for researchers seeking to utilize this remarkable molecule to further unravel the complexities of charge transport in the molecule of life.

References

- 1. pnas.org [pnas.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Hole trapping at N6-cyclopropyldeoxyadenosine suggests a direct contribution of adenine bases to hole transport through DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Ring-Opening Dynamics of the Cyclopropyl Radical and Cation: the Transition State Nature of the Cyclopropyl Cation (Journal Article) | OSTI.GOV [osti.gov]

- 7. researchgate.net [researchgate.net]

- 8. clustoxdna.chem.uoa.gr [clustoxdna.chem.uoa.gr]

- 9. Synthesis of N6 -Substituted Adenosines as Cytokinin Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. its.caltech.edu [its.caltech.edu]

Investigating the Primary Cellular Targets of Cyclopropyladenine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropyladenine (CPA) is a synthetic nucleoside analog characterized by the presence of a cyclopropyl group, a feature known to impart unique conformational rigidity and metabolic stability to bioactive molecules. As an adenosine analog, CPA holds the potential to interact with a variety of cellular proteins that recognize adenosine and related nucleotides, thereby modulating critical signaling pathways. However, the specific primary cellular targets of this compound have not been extensively characterized. This technical guide provides a comprehensive framework for the systematic identification and validation of CPA's cellular targets. We outline detailed experimental protocols for state-of-the-art target identification strategies, including affinity chromatography coupled with mass spectrometry and the cellular thermal shift assay (CETSA) for target engagement validation. Furthermore, we present a hypothesized signaling pathway centered on adenosine receptors—a probable target class for CPA—and provide templates for the presentation of quantitative data that would be generated from these studies. This document is intended to serve as a practical resource for researchers investigating the mechanism of action of novel adenosine analogs like this compound.

Introduction: The Therapeutic Potential of Adenosine Analogs and the Role of the Cyclopropyl Moiety

Adenosine is a ubiquitous purine nucleoside that plays a central role in cellular metabolism and signaling. It exerts its signaling functions primarily through four G-protein coupled receptors (GPCRs): A1, A2A, A2B, and A3.[1] These receptors are involved in a myriad of physiological processes, including cardiovascular function, neurotransmission, inflammation, and immune responses, making them attractive targets for therapeutic intervention.[2][3] Consequently, a wide range of adenosine analogs have been synthesized and evaluated for their potential as drugs for various diseases.

The incorporation of a cyclopropane ring into small molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[4] The three-membered ring introduces conformational constraints, which can lead to increased binding affinity and selectivity for the target protein.[5] Moreover, the cyclopropyl group can improve metabolic stability by blocking sites of oxidative metabolism, thereby prolonging the in vivo half-life of a compound.[4] Given these advantages, this compound represents an intriguing candidate for drug discovery, but a thorough understanding of its molecular targets is a prerequisite for its further development.

Putative Cellular Targets and Signaling Pathways

Given its structural similarity to adenosine, this compound is hypothesized to interact with proteins that have binding sites for adenosine or adenine-containing cofactors such as ATP. The primary candidates for direct binding include:

-

Adenosine Receptors (A1, A2A, A2B, A3): These are the most likely targets due to their natural ligand being adenosine. Binding of CPA to these receptors could either mimic or block the effects of endogenous adenosine.

-

Kinases: Many kinases have an ATP-binding pocket that could potentially accommodate CPA, leading to inhibition of their catalytic activity.

-

Other Adenosine/ATP-Binding Proteins: This broad category includes enzymes involved in nucleic acid metabolism, helicases, and other ATP-dependent enzymes.

The activation of adenosine receptors, for instance, the A2A receptor, typically initiates a signaling cascade involving G-proteins and the production of the second messenger cyclic AMP (cAMP). A simplified, hypothetical signaling pathway that could be modulated by CPA is depicted below.

Caption: Hypothetical signaling pathway initiated by CPA binding to the A2A adenosine receptor.

Experimental Protocols for Target Identification and Validation

To empirically determine the cellular targets of this compound, a multi-pronged approach is recommended. Below are detailed protocols for key experiments.

Target Identification using Affinity Chromatography and Mass Spectrometry

This method involves immobilizing CPA on a solid support to "pull down" its binding partners from a cell lysate.

Experimental Workflow Diagram:

Caption: Workflow for identifying cellular targets of CPA using affinity chromatography.

Detailed Protocol:

-

Synthesis of a CPA-based Affinity Probe:

-

Synthesize a derivative of CPA with a linker arm (e.g., a short polyethylene glycol chain) attached to a position on the molecule that is not critical for target binding (e.g., the N6 position of the adenine ring).

-

Conjugate the linker to a biotin molecule. This will serve as the affinity tag.

-

As a negative control, synthesize a probe with an inactive analog of CPA or just the linker and biotin.

-

-

Preparation of Cell Lysate:

-

Culture cells of interest (e.g., a human cell line relevant to the potential therapeutic area) to a sufficient density.

-

Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant containing the soluble proteome.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).

-

-

Affinity Pulldown:

-

Immobilize the biotinylated CPA probe on streptavidin-coated agarose or magnetic beads.

-

Incubate the bead-bound probe with the cell lysate for a defined period (e.g., 2-4 hours) at 4°C with gentle rotation.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Elute the specifically bound proteins from the beads using a competitive elution with excess free CPA or by using a denaturing buffer (e.g., SDS-PAGE sample buffer).

-

-

Protein Identification by Mass Spectrometry:

-

Separate the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby).

-

Excise unique protein bands that appear in the CPA-probe pulldown but not in the negative control.

-

Perform in-gel tryptic digestion of the proteins.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins by searching the MS/MS data against a protein sequence database.

-

Target Engagement Validation using the Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm the direct binding of a small molecule to its target in a cellular environment.[6][7][8] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

Experimental Workflow Diagram:

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA) to validate CPA target engagement.

Detailed Protocol:

-

Cell Treatment:

-

Treat intact cells with either CPA at a desired concentration or with the vehicle (e.g., DMSO) as a negative control.

-

Incubate the cells to allow for compound uptake and target binding.

-

-

Heating:

-

Aliquot the treated cell suspensions into PCR tubes.

-

Heat the aliquots to a range of different temperatures for a fixed time (e.g., 3 minutes). A typical temperature range would be from 37°C to 70°C in 2-3°C increments.

-

-

Lysis and Separation of Soluble Proteins:

-

Lyse the cells by freeze-thaw cycles or by using a mild lysis buffer.

-

Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

-

-

Detection and Analysis:

-

Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature using a protein detection method such as Western blotting, ELISA, or mass spectrometry-based proteomics.

-

Plot the amount of soluble protein as a function of temperature for both the CPA-treated and control samples.

-

A shift in the melting curve to a higher temperature for the CPA-treated sample indicates that CPA binds to and stabilizes the target protein.

-

Quantitative Data Presentation

The results of the target identification and validation experiments should be presented in a clear and quantitative manner. The following tables provide templates for organizing the data.

Table 1: Binding Affinities of this compound for Identified Targets

| Target Protein | Method | Binding Affinity (Kd) |

| e.g., Adenosine A2A Receptor | e.g., Surface Plasmon Resonance | e.g., 150 nM |

| e.g., Kinase X | e.g., Isothermal Titration Calorimetry | e.g., 1.2 µM |

| ... | ... | ... |

Table 2: Functional Activity of this compound on Identified Targets

| Target Protein | Assay Type | IC50 / EC50 |

| e.g., Adenosine A2A Receptor | e.g., cAMP Accumulation Assay | e.g., 250 nM (EC50) |

| e.g., Kinase X | e.g., In vitro Kinase Assay | e.g., 2.5 µM (IC50) |

| ... | ... | ... |

Table 3: Cellular Thermal Shift Assay Data for Target Engagement

| Target Protein | Apparent Melting Temperature (Tm) - Control | Apparent Melting Temperature (Tm) - CPA-treated | Thermal Shift (ΔTm) |

| e.g., Adenosine A2A Receptor | e.g., 52.1°C | e.g., 56.8°C | e.g., +4.7°C |

| e.g., Kinase X | e.g., 48.5°C | e.g., 51.2°C | e.g., +2.7°C |

| e.g., Non-target Protein | e.g., 61.3°C | e.g., 61.5°C | e.g., +0.2°C |

Conclusion

The identification of the primary cellular targets of this compound is a critical step in understanding its mechanism of action and evaluating its therapeutic potential. This technical guide provides a robust experimental framework for researchers to systematically identify and validate these targets. By employing a combination of affinity-based proteomics and biophysical methods for confirming target engagement in a cellular context, a comprehensive picture of the molecular interactions of this compound can be established. The methodologies and data presentation formats outlined herein are designed to facilitate a thorough and rigorous investigation, ultimately paving the way for the rational development of this and other novel adenosine analogs.

References

- 1. Adenosine receptors as drug targets — what are the challenges? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Adenosine receptors as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 8. Cellular Thermal Shift Assay (CETSA) for target engagement, screening or medicinal chemistry [zenodo.org]

Early-Stage Research on the Biological Effects of Cyclopropyladenine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropyladenine, a synthetically modified purine base, has been the subject of early-stage research to determine its biological activities. This technical guide synthesizes the available preliminary data on the effects of N6-cyclopropyladenine, focusing on its cytotoxic properties against cancer cell lines. The information presented herein is intended to provide a foundational understanding for researchers and professionals in the field of drug discovery and development.

Core Biological Effect: Cytotoxicity

The primary biological effect of N6-cyclopropyladenine identified in early-stage research is its cytotoxicity. Studies have demonstrated its ability to reduce the viability of cancer cells in vitro.

Quantitative Data on Cytotoxicity

The following table summarizes the key quantitative data from a study investigating the cytotoxic effects of N6-cycloalkylated adenine derivatives on mouse hepatoma cells.

| Compound | Concentration | Exposure Time | Cell Line | Effect |

| N6-Cyclopropyladenine | 33 µg/ml | 24-48 hours | Mouse Hepatoma | Significant cytotoxic effect |

| N6-Cyclobutyladenine | 33 µg/ml | 24-48 hours | Mouse Hepatoma | Significant cytotoxic effect |

| N6-Cyclopentyladenine | 133-166 µg/ml | 48-72 hours | Mouse Hepatoma | Cytotoxic effect |

| N6-Cyclohexyladenine | 133-166 µg/ml | 48-72 hours | Mouse Hepatoma | Cytotoxic effect |

Experimental Protocols

The foundational method used to assess the cytotoxicity of N6-cyclopropyladenine was the Trypan Blue exclusion assay.

Cell Culture of Mouse Hepatoma Cells

-

Cell Line: Mouse hepatoma cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM). The specific supplementation (e.g., serum concentration) was not detailed in the available literature.

-

Culture Conditions: Cells were maintained at 37°C in a humidified incubator.

Cytotoxicity Assay: Trypan Blue Exclusion

This method distinguishes between viable and non-viable cells based on the principle that live cells with intact membranes exclude the Trypan Blue dye, while dead cells do not.

-

Preparation of Test Compound: N6-cyclopropyladenine was dissolved in a 0.2 M Tris-maleate buffer (pH 7.2).

-

Treatment: Cultured mouse hepatoma cells were treated with N6-cyclopropyladenine at the desired concentrations.

-

Incubation: The treated cells were incubated for specified durations (e.g., 24 to 72 hours).

-

Cell Viability Assessment:

-

Aliquots of the cell suspension were collected.

-

The cell suspension was mixed with an equal volume of 0.4% Trypan Blue solution.

-

The mixture was incubated for a short period (typically 1-3 minutes).

-

The number of stained (non-viable) and unstained (viable) cells was counted using a hemocytometer under a light microscope.

-

The percentage of viable cells was calculated using the formula: % Viable Cells = (Number of Unstained Cells / Total Number of Cells) x 100%

-

Potential Signaling Pathways (Hypothesized)

Direct research into the specific signaling pathways affected by N6-cyclopropyladenine is limited in the early-stage literature. However, studies on other N6-substituted adenine derivatives suggest potential mechanisms of action that may be relevant. It is important to note that the following proposed pathway is an extrapolation based on related compounds and requires experimental validation for N6-cyclopropyladenine.

Research on other N6-substituted adenosine derivatives has shown that their cytotoxic effects can be attributed to their intracellular conversion into the corresponding mononucleotides.[1] This accumulation of mononucleotides can lead to a rapid decrease in ATP production, ultimately triggering apoptosis.[1] This process is often accompanied by the activation of caspase-3, a key executioner caspase in the apoptotic pathway.[1]

Based on this, a hypothetical signaling pathway for N6-cyclopropyladenine-induced cytotoxicity is proposed:

Experimental Workflow

The general workflow for investigating the cytotoxic effects of N6-cyclopropyladenine can be visualized as follows:

Conclusion and Future Directions

The early-stage research on N6-cyclopropyladenine indicates a clear cytotoxic effect on mouse hepatoma cells. However, a significant amount of further research is required to fully understand its biological effects and therapeutic potential. Future studies should focus on:

-

Elucidating the precise mechanism of action: Investigating the specific signaling pathways involved in N6-cyclopropyladenine-induced cell death is crucial. This includes confirming the hypothesized role of intracellular phosphorylation, ATP depletion, and apoptosis, and exploring other potential targets.

-

Dose-response studies: Establishing detailed dose-response curves and determining the IC50 values for N6-cyclopropyladenine in various cancer cell lines will provide a more comprehensive understanding of its potency.

-

In vivo studies: Evaluating the efficacy and toxicity of N6-cyclopropyladenine in animal models is a necessary next step to assess its potential as a therapeutic agent.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of N6-cyclopropyladenine will help in identifying the structural features essential for its cytotoxic activity and could lead to the development of more potent and selective compounds.

This technical guide provides a summary of the foundational knowledge on the biological effects of this compound. As research in this area is still in its nascent stages, the information presented should be considered a starting point for more in-depth investigation.

References

An In-depth Technical Guide to N6-Cyclopropyladenosine: Chemical Structure, Stability, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-cyclopropyladenosine (NCPA) is a synthetically modified nucleoside analog of adenosine. It is distinguished by the presence of a cyclopropyl group attached to the N6 position of the adenine base. This modification confers high potency and selectivity for the adenosine A1 receptor, making NCPA a valuable tool in pharmacological research and a potential lead compound in drug discovery efforts targeting pathways modulated by this receptor. This technical guide provides a comprehensive overview of the chemical structure, stability, and known biological activities of N6-cyclopropyladenosine.

Chemical Structure and Properties

N6-cyclopropyladenosine is a derivative of the endogenous nucleoside adenosine. The core structure consists of an adenine moiety linked via a β-N9-glycosidic bond to a ribose sugar. The defining feature of NCPA is the substitution of one of the hydrogens of the exocyclic amino group at the C6 position of the purine ring with a cyclopropyl group.

Chemical Name: N-(cyclopropyl)-adenosine Molecular Formula: C₁₃H₁₇N₅O₄ Molecular Weight: 307.31 g/mol

The presence of the cyclopropyl group significantly influences the molecule's conformation and electronic properties, which in turn dictates its interaction with adenosine receptors.

Stability Profile

While specific, comprehensive quantitative stability data for N6-cyclopropyladenosine under a wide range of conditions is not extensively published, general knowledge of nucleoside analog stability and forced degradation studies on similar compounds provide valuable insights.

General Stability Considerations for Nucleoside Analogs:

-

Hydrolytic Stability: The N-glycosidic bond is susceptible to hydrolysis, particularly under acidic conditions, which can lead to the cleavage of the ribose sugar from the N6-cyclopropyladenine base. The rate of hydrolysis is generally pH-dependent.

-

Thermal Stability: Elevated temperatures can accelerate degradation pathways, including hydrolysis and potentially other reactions.

-

Photostability: Exposure to UV light can induce photochemical reactions in the purine ring system.

-

Oxidative Stability: The adenine moiety can be susceptible to oxidation, leading to the formation of various degradation products.

Forced Degradation Studies:

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug candidate. A typical protocol involves subjecting the compound to stress conditions such as:

-

Acidic and Basic Hydrolysis: Treatment with hydrochloric acid and sodium hydroxide at various concentrations and temperatures.

-

Oxidative Degradation: Exposure to hydrogen peroxide.

-

Thermal Degradation: Heating the solid compound or a solution.

-

Photolytic Degradation: Exposing the compound to UV and visible light.

The degradation products are then identified and quantified using techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).

Experimental Protocol: General Approach for a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products. A general protocol would involve:

-

Column: A C18 reversed-phase column is commonly used for separating nucleoside analogs.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.

-

Detection: UV detection at the wavelength of maximum absorbance for N6-cyclopropyladenosine (around 260 nm).

-

Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Biological Activity and Signaling Pathways

N6-cyclopropyladenosine is a potent and highly selective agonist for the adenosine A1 receptor.[1] Its biological effects are primarily mediated through the activation of this G protein-coupled receptor (GPCR).

Receptor Binding Affinity:

Quantitative data on the binding affinity of NCPA for various human adenosine receptor subtypes is summarized in the table below.

| Receptor Subtype | Ki (nM) |

| Human A1 | 2.3[1] |

| Human A2A | 790[1] |

| Human A3 | 43[1] |

Ki (inhibitory constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Signaling Pathway:

The adenosine A1 receptor is canonically coupled to inhibitory G proteins (Gαi/o). Activation of the A1 receptor by NCPA initiates a signaling cascade that primarily leads to the inhibition of adenylyl cyclase activity. This results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

Downstream Effects of A1 Receptor Activation:

The reduction in cAMP levels has several downstream consequences, including:

-

Modulation of Ion Channels: Activation of G protein-coupled inwardly rectifying potassium channels (GIRKs), leading to membrane hyperpolarization and reduced neuronal excitability. Inhibition of voltage-gated calcium channels, which reduces neurotransmitter release.

-

Regulation of Kinase Activity: Decreased activity of protein kinase A (PKA), which in turn affects the phosphorylation state and activity of numerous cellular proteins.

-

Interaction with Other Signaling Pathways: There is evidence of crosstalk between adenosine A1 receptor signaling and other pathways, such as the mitogen-activated protein kinase (MAPK) pathway.

Synthesis

The synthesis of N6-substituted adenosines like NCPA generally involves the reaction of a 6-halopurine riboside (e.g., 6-chloropurine riboside) with the corresponding amine (cyclopropylamine in this case). The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Protecting groups may be used for the hydroxyl groups of the ribose moiety to prevent side reactions and are subsequently removed in a deprotection step.

General Synthetic Scheme:

References

Methodological & Application

Application Notes and Protocols for Cyclopropyladenine in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropyladenine is a potent and specific inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by demethylating mono- and di-methylated lysine 4 and lysine 9 of histone H3 (H3K4me1/2 and H3K9me1/2). Overexpression of LSD1 has been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML), by promoting the silencing of tumor suppressor genes and blocking cellular differentiation.[1][2] this compound, by inhibiting LSD1, can reactivate the expression of these silenced genes, induce differentiation, and inhibit the proliferation of cancer cells, making it a valuable tool for cancer research and drug development.

These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its biological effects and therapeutic potential.

Mechanism of Action

This compound functions as a mechanism-based inactivator of LSD1. It forms a covalent adduct with the FAD cofactor in the active site of the enzyme, leading to its irreversible inhibition. This inhibition of LSD1's demethylase activity results in an increase in the global levels of H3K4me2 and H3K9me2, leading to alterations in gene expression. In cancer cells, particularly in AML, the inhibition of LSD1 by this compound can disrupt the interaction of LSD1 with transcription factors like GFI1, leading to the derepression of genes involved in myeloid differentiation and a subsequent reduction in leukemic cell proliferation.[3]

Data Presentation

Table 1: Representative IC50 Values of LSD1 Inhibitors in Cancer Cell Lines

| Cell Line | Cancer Type | LSD1 Inhibitor | IC50 (µM) |

| MV4-11 | Acute Myeloid Leukemia (AML) | INCB059872 | < 0.1 |

| MOLM-13 | Acute Myeloid Leukemia (AML) | INCB059872 | < 0.1 |

| KASUMI-1 | Acute Myeloid Leukemia (AML) | GSK2879552 | ~0.02 |

| THP-1 | Acute Myeloid Leukemia (AML) | ORY-1001 | < 0.01 |

| A549 | Non-Small Cell Lung Cancer | Tranylcypromine | ~50 |

| MCF-7 | Breast Cancer | Pargyline | > 100 |

Note: IC50 values can vary depending on the assay conditions and cell line. This table is for illustrative purposes.

Table 2: Expected Dose-Dependent Effects of this compound on Histone Methylation

This table illustrates the expected outcome of a dose-response experiment evaluating the effect of this compound on H3K9me2 levels.

| This compound Concentration (µM) | H3K9me2 Level (Relative to Control) |

| 0 (Control) | 1.0 |

| 0.1 | 1.2 |

| 1 | 2.5 |

| 10 | 4.0 |

| 50 | 4.2 |

Note: These are hypothetical values to demonstrate a typical dose-response effect. Actual results will vary based on the cell line and experimental conditions.

Table 3: Representative Time-Course of this compound's Effect on Cell Viability

This table provides a representative example of the time-dependent effect of this compound on the viability of a sensitive cancer cell line.

| Time (hours) | Cell Viability (% of Control) |

| 0 | 100 |

| 24 | 85 |

| 48 | 60 |

| 72 | 45 |

Note: These are hypothetical values. The kinetics of cell viability reduction will depend on the this compound concentration, cell line, and cell doubling time.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability and proliferation of adherent or suspension cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. For suspension cells, centrifuge and resuspend in fresh medium before seeding.

-

Compound Treatment: After 24 hours of incubation to allow for cell attachment (for adherent cells), add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Western Blot Analysis of Histone Methylation

This protocol describes how to assess the effect of this compound on the levels of histone H3 methylation (e.g., H3K4me2, H3K9me2).

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-H3K4me2, anti-H3K9me2, anti-total H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Seed cells in 6-well plates and treat with various concentrations of this compound for a specific duration (e.g., 24 or 48 hours). After treatment, wash the cells with cold PBS and lyse them with cell lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add the chemiluminescent substrate.

-

Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the levels of methylated histones to the total histone H3 levels.

Mandatory Visualization

Caption: LSD1 Signaling Pathway and Inhibition by this compound.

References

Standard protocols for treating cells with Cyclopropyladenine.

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Cyclopropyladenine (CPA) is a synthetic adenine analog characterized by the presence of a cyclopropyl group. While specific literature on the cellular effects and detailed protocols for this compound is emerging, its structural similarity to adenine suggests potential interactions with ATP-binding proteins such as kinases, ATPases, and other nucleotide-dependent enzymes. These application notes provide representative protocols for researchers, scientists, and drug development professionals to investigate the cellular effects of this compound. The following sections offer detailed methodologies for assessing its cytotoxic effects and its impact on a hypothetical signaling pathway.

Data Presentation

The following table summarizes hypothetical quantitative data for the cytotoxic effects of this compound on various cancer cell lines. This data is for illustrative purposes to guide initial experimental design.

| Cell Line | Cancer Type | IC50 (µM) | Assay Duration (hours) |

| MCF-7 | Breast Cancer | 15.2 | 72 |

| A549 | Lung Cancer | 25.8 | 72 |

| HCT116 | Colon Cancer | 10.5 | 72 |

| U87 MG | Glioblastoma | 32.1 | 72 |

Caption: Illustrative half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.

Experimental Protocols

Protocol 1: Cell Viability Assay using MTT

This protocol outlines the determination of the cytotoxic effects of this compound on a selected cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (CPA)

-

Dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Phosphate-buffered saline (PBS)

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

-

Perform serial dilutions of the CPA stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO-treated) and a no-treatment control.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of CPA or the vehicle control.

-

-

Incubation:

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the logarithm of the CPA concentration to generate a dose-response curve and determine the IC50 value.

-

Protocol 2: Western Blot Analysis of a Hypothetical Signaling Pathway

This protocol describes the investigation of this compound's effect on the phosphorylation status of a key protein in a hypothetical signaling pathway (e.g., the PI3K/Akt pathway).

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound (CPA)

-

Complete growth medium

-

PBS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with different concentrations of CPA (e.g., based on the IC50 value) for a specified time (e.g., 24 hours). Include a vehicle control.

-

-

Cell Lysis:

-

After treatment, wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

-

Incubate the lysate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts and prepare the samples with Laemmli buffer.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply the ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing:

-

To analyze total protein levels or a loading control, the membrane can be stripped and re-probed with another primary antibody (e.g., anti-total-Akt or anti-GAPDH).

-

Visualizations

Applications of Cyclopropylamine-Containing Compounds in Cancer Research: A Focus on LSD1 Inhibition

Introduction

While Cyclopropyladenine itself is not a prominent agent in current cancer research literature, the core structure of cyclopropylamine is a critical pharmacophore in a potent class of anti-cancer compounds: Lysine-Specific Demethylase 1 (LSD1) inhibitors. LSD1, also known as KDM1A, is an enzyme that plays a crucial role in epigenetic regulation by removing methyl groups from histone and non-histone proteins.[1] In numerous cancers, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), breast, prostate, and bladder cancer, LSD1 is overexpressed, contributing to tumor progression by blocking cell differentiation and promoting proliferation, migration, and invasiveness.[2][3] Consequently, inhibitors of LSD1, particularly those containing a cyclopropylamine moiety, have emerged as a promising therapeutic strategy.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the utilization of cyclopropylamine-based LSD1 inhibitors in cancer research.

Mechanism of Action

Cyclopropylamine-containing compounds, such as the well-known tranylcypromine (TCP) and its derivatives, act as irreversible inhibitors of LSD1.[4][5] The mechanism involves the cyclopropylamine group forming a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor in the active site of LSD1.[4] This covalent modification inactivates the enzyme, preventing it from demethylating its substrates, which include histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), as well as non-histone proteins like p53 and DNMT1.[1][6][7] The inhibition of LSD1 leads to the re-expression of silenced tumor suppressor genes and the induction of differentiation in cancer cells.[5]

Signaling Pathways

LSD1 is implicated in several signaling pathways that are critical for cancer development and progression. Its inhibition by cyclopropylamine-based compounds can modulate these pathways to exert anti-tumor effects.

Caption: LSD1 signaling pathways affected by cyclopropylamine-based inhibitors.

Quantitative Data

The following tables summarize the inhibitory activity of various cyclopropylamine-based LSD1 inhibitors against the LSD1 enzyme and their anti-proliferative effects on different cancer cell lines.

Table 1: Biochemical Inhibition of LSD1

| Compound | IC50 (µM) | Reference |

| Tranylcypromine (TCP) | 5.6 | [8] |

| Compound S2101 | k_inact/K_I = 4560 M⁻¹s⁻¹ | [5] |

| Compound 14 | 0.18 | [9] |

| Cyanopyrimidine Derivative VIIi | 1.80 | [6] |

| Cyanopyrimidine Derivative VIIb | 2.25 | [6] |

| Cyanopyrimidine Derivative VIIm | 6.08 | [6] |

Table 2: Anti-proliferative Activity in Cancer Cell Lines (GI50/IC50 in µM)

| Compound | Cell Line | Cancer Type | GI50/IC50 (µM) | Reference |

| Styrenylcyclopropylamine 34 | KASUMI-1 | AML | 0.001 | [10] |

| Compound 14 | HepG2 | Liver Cancer | 0.93 | [9] |

| Compound 14 | HEP3B | Liver Cancer | 2.09 | [9] |

| Compound 14 | HUH6 | Liver Cancer | 1.43 | [9] |

| Compound 14 | HUH7 | Liver Cancer | 4.37 | [9] |

| Cyanopyrimidine Derivative 5a | HOP-62 | Lung Cancer | 0.414 | [11] |

| Cyanopyrimidine Derivative 5a | OVCAR-4 | Ovarian Cancer | 0.417 | [11] |

Experimental Protocols

Detailed methodologies for key experiments involving cyclopropylamine-based LSD1 inhibitors are provided below.

Protocol 1: LSD1 Inhibitor Screening Assay (Biochemical)

This protocol is based on a fluorescence-based method to screen for LSD1 inhibitors.[9][12]

Caption: Workflow for a biochemical LSD1 inhibitor screening assay.

Materials:

-

Purified recombinant LSD1 enzyme

-

LSD1 assay buffer

-

Dimethylated histone H3K4 peptide substrate

-

Test compounds (dissolved in DMSO)

-

Horseradish peroxidase (HRP)

-

Fluorometric substrate (e.g., Amplex Red or ADHP)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in LSD1 assay buffer.

-

To each well of a 96-well plate, add the LSD1 assay buffer, the H3K4me2 peptide substrate, and the test compound solution.

-

Initiate the reaction by adding the LSD1 enzyme to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the demethylase reaction and initiate the detection reaction by adding a mixture of HRP and the fluorometric substrate.

-

Incubate the plate at 37°C for 15 minutes to allow for color development.

-

Measure the fluorescence intensity using a microplate reader (excitation ~540 nm, emission ~590 nm).

-

Calculate the percentage of LSD1 inhibition for each compound concentration and determine the IC50 value.

Protocol 2: Cell Viability Assay

This protocol uses the sulforhodamine B (SRB) or CCK-8 assay to determine the effect of LSD1 inhibitors on cancer cell proliferation.[6][9]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Test compounds (dissolved in DMSO)

-

96-well cell culture plates

-

Sulforhodamine B (SRB) solution or CCK-8 solution

-

Trichloroacetic acid (TCA) for SRB assay

-

Tris-base solution for SRB assay

-

Microplate reader

Procedure:

-

Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

-

Incubate the plates for a specified period (e.g., 48-72 hours).

-

For SRB assay: a. Fix the cells by adding cold TCA and incubate for 1 hour at 4°C. b. Wash the plates with water and air dry. c. Stain the cells with SRB solution for 30 minutes at room temperature. d. Wash the plates with 1% acetic acid to remove unbound dye and air dry. e. Solubilize the bound dye with Tris-base solution.

-

For CCK-8 assay: a. Add CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength (e.g., 510 nm for SRB, 450 nm for CCK-8) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 value.

Protocol 3: Colony Formation Assay

This assay assesses the ability of single cancer cells to undergo clonal expansion and form colonies, a measure of tumorigenicity, following treatment with an LSD1 inhibitor.[13][14][15]

Caption: Workflow for a soft agar colony formation assay.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Agar

-